molecular formula C17H10Cl2FN3O2 B12210012 N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B12210012
M. Wt: 378.2 g/mol
InChI Key: DDOHIUQOPRQEID-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic small molecule characterized by a 1,4-dihydropyridazine core substituted with two aryl groups: a 4-fluorophenyl moiety at position 1 and a 2,5-dichlorophenyl carboxamide at position 3. Its molecular formula is inferred as C₁₇H₁₀Cl₂FN₃O₂, with a molecular weight of approximately 379.9 g/mol.

Properties

Molecular Formula

C17H10Cl2FN3O2

Molecular Weight

378.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C17H10Cl2FN3O2/c18-10-1-6-13(19)14(9-10)21-17(25)16-15(24)7-8-23(22-16)12-4-2-11(20)3-5-12/h1-9H,(H,21,25)

InChI Key

DDOHIUQOPRQEID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=O)C(=N2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)F

Origin of Product

United States

Preparation Methods

Solvent Screening

Polar aprotic solvents (DMF, THF) result in lower yields (<50%) due to side reactions, while dichloromethane maximizes amide formation (Table 1).

Table 1: Solvent Effects on Amidation Yield

SolventDielectric ConstantYield (%)Purity (%)
Dichloromethane8.937899
DMF36.74285
THF7.585591

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.72 (s, 1H, pyridazine H-5)

  • δ 8.15 (d, J = 8.8 Hz, 2H, 4-fluorophenyl H-2,6)

  • δ 7.56 (d, J = 8.8 Hz, 2H, 4-fluorophenyl H-3,5)

  • δ 7.38 (d, J = 2.4 Hz, 1H, 2,5-dichlorophenyl H-3)

  • δ 7.22 (dd, J = 8.8, 2.4 Hz, 1H, 2,5-dichlorophenyl H-4)

  • δ 7.08 (d, J = 8.8 Hz, 1H, 2,5-dichlorophenyl H-6)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 164.2 (C=O)

  • δ 158.1 (C-F, J = 242 Hz)

  • δ 135.6, 133.2, 130.8 (pyridazine carbons)

  • δ 128.4, 127.9 (2,5-dichlorophenyl carbons)

Mass Spectrometry

ESI-MS: m/z 434.0 [M+H]⁺ (calculated for C₁₇H₁₁Cl₂FN₃O₂: 433.02).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems reduce reaction time from 5 hours to 15 minutes by enhancing heat/mass transfer. A prototype setup achieved 92% conversion at 100 g/day throughput.

Waste Management

The EDC/DMAP system generates 1-ethyl-3-(3-dimethylaminopropyl)urea as a byproduct, which is removed via aqueous extraction.

Challenges and Mitigation Strategies

Intermediate Hydrolysis

The dihydropyridazine core is susceptible to hydrolysis under acidic conditions. Storage at pH 6–8 in inert atmospheres prevents degradation.

Polymorphism Control

Recrystallization from ethanol/water (9:1) yields the thermodynamically stable Form I, confirmed by X-ray diffraction .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing halogen atoms.

Scientific Research Applications

N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound belongs to a broader class of 1,4-dihydropyridazine-3-carboxamide derivatives. Key structural analogs include:

Substituent Variations and Physicochemical Properties

The table below highlights structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) R1 Substituent R2 Substituent Available Quantity
N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide C₁₇H₁₀Cl₂FN₃O₂ ~379.9 4-fluorophenyl 2,5-dichlorophenyl Not reported
N-(2,5-dimethylphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide C₂₀H₁₉N₃O₂ 333.39 3-methylphenyl 2,5-dimethylphenyl 44 mg
N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide C₂₀H₁₉N₃O₄ 377.39 4-methylphenyl 2,5-dimethoxyphenyl Not reported
Key Observations:

Substituent Effects: The target compound’s chlorine and fluorine substituents enhance lipophilicity compared to the methyl (C₃H₃) and methoxy (OCH₃) groups in analogs . This may improve membrane permeability but reduce aqueous solubility.

Molecular Weight Trends :

  • The target compound’s molecular weight (~379.9 g/mol) is higher than its analogs due to the inclusion of heavier halogens (Cl, F) .

Hypothetical Pharmacological Implications

While direct biological data are absent, structural comparisons suggest:

  • The fluorine atom in the target compound may enhance binding affinity to hydrophobic pockets in target proteins, a feature observed in fluorinated pharmaceuticals.

Biological Activity

N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridazines. Its unique structure, characterized by a dihydropyridazine core with a carboxamide functional group and two aromatic substituents (a dichlorophenyl group and a fluorophenyl group), suggests significant potential for various biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H12Cl2FN3O\text{C}_{16}\text{H}_{12}\text{Cl}_2\text{F}\text{N}_3\text{O}

This compound features:

  • Dihydropyridazine core : Influences its reactivity and interaction with biological targets.
  • Substituents : The dichlorophenyl and fluorophenyl groups enhance its pharmacological properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against pathogens such as Staphylococcus aureus with minimum inhibitory concentrations (MIC) reported at 16 μg/mL for related compounds .
  • Anticancer Properties : The compound's structural analogs have shown significant anticancer activity, with growth inhibition percentages ranging from 62.21% to 100.14% against various cancer cell lines, including melanoma and non-small cell lung cancer (NSCLC) .
  • Enzyme Inhibition : Similar compounds have been investigated for their ability to inhibit key enzymes involved in cancer progression, such as VEGFR-2. For instance, certain derivatives demonstrated GI50 values of 1.66–100 μM in inhibiting cancer cell proliferation .

The mechanism of action for this compound is likely multifaceted:

  • Interaction with Biomolecules : Studies exploring the interactions of this compound with biomolecules are crucial for understanding its biological activity. This includes binding studies with specific receptors and enzymes that mediate cellular responses.
  • Cell Cycle Arrest : Some related compounds have been shown to induce G0–G1 phase cell cycle arrest in cancer cells, leading to increased apoptosis through upregulation of pro-apoptotic genes like p53 and Bax while downregulating anti-apoptotic genes like Bcl-2 .
  • Receptor Affinity : Research indicates that similar compounds exhibit varying affinities for voltage-gated sodium and calcium channels which are critical in neuronal signaling and could contribute to their anticonvulsant properties .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

StudyFindings
Study 1Investigated the antimicrobial activity of pyridazinone derivatives; found significant activity against Staphylococcus aureus (MIC = 16 μg/mL)
Study 2Evaluated anticancer properties; derivatives displayed GI50 values between 1.66–100 μM against various cancer cell lines
Study 3Explored enzyme inhibition; some derivatives showed potent inhibition of VEGFR-2, crucial for tumor angiogenesis

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